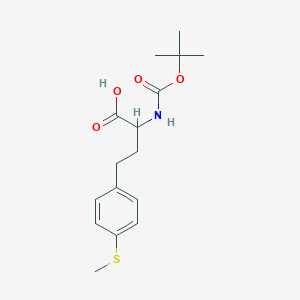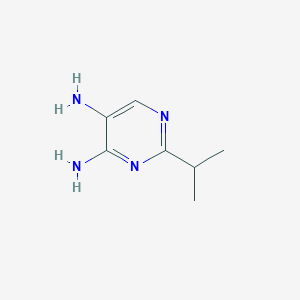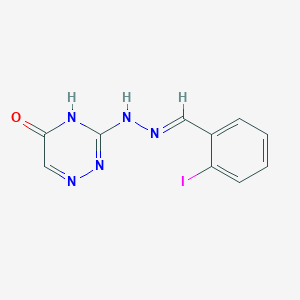
4'-Fluoro-2'-iodoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-2’-iodoacetophenone is an aromatic ketone characterized by the presence of both fluorine and iodine substituents on the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the diazotization of 2-acetylaniline followed by iodination. The reaction involves the following steps:
- Diazotization: 2-acetylaniline is treated with p-toluenesulfonic acid and sodium nitrite in acetonitrile at low temperatures (0-5°C).
- Iodination: The diazonium salt formed is then reacted with potassium iodide to yield 4’-Fluoro-2’-iodoacetophenone .
Industrial Production Methods: Industrial production methods for 4’-Fluoro-2’-iodoacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2’-iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Oxidation Reactions: The compound can be oxidized to form arylglyoxal derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Iodine and dimethyl sulfoxide are typical reagents.
Reduction: Sodium borohydride or lithium aluminum hydride are often employed.
Major Products:
Substitution: Aryl boronic acid derivatives.
Oxidation: Aryl glyoxal.
Reduction: Corresponding alcohols.
Scientific Research Applications
4’-Fluoro-2’-iodoacetophenone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting specific molecular pathways, such as kinase inhibitors.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-iodoacetophenone involves its reactivity towards various nucleophiles and electrophiles. The presence of both fluorine and iodine atoms enhances its ability to participate in cross-coupling reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems .
Comparison with Similar Compounds
2’-Iodoacetophenone: Similar structure but lacks the fluorine substituent.
4’-Fluoroacetophenone: Similar structure but lacks the iodine substituent.
5’-Fluoro-2’-iodoacetophenone: Another fluorinated and iodinated acetophenone derivative.
Uniqueness: 4’-Fluoro-2’-iodoacetophenone is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct reactivity and properties. This dual substitution allows for a broader range of chemical transformations and applications compared to its mono-substituted counterparts.
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
1-(4-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6FIO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 |
InChI Key |
WYAIKRBPYZZZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



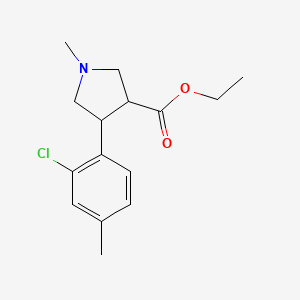
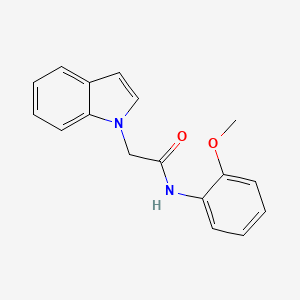

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)

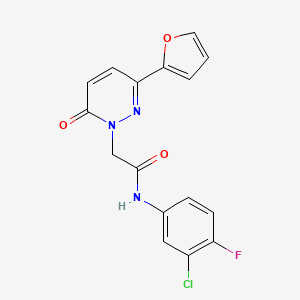
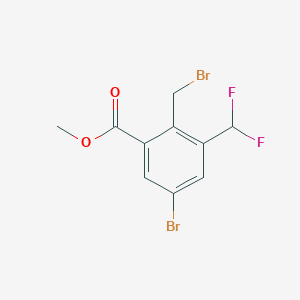
![6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14867237.png)
